

Commercial availability and suppliers of 3,4-Difluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3,4-Difluoro-2-hydroxybenzaldehyde

Cat. No.: B1451509

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An In-depth Technical Guide to **3,4-Difluoro-2-hydroxybenzaldehyde** for Advanced Research

Introduction: The Strategic Value of a Fluorinated Building Block

3,4-Difluoro-2-hydroxybenzaldehyde (CAS No. 502762-95-0) is a highly functionalized aromatic aldehyde that has emerged as a critical building block for researchers in medicinal chemistry and materials science.^[1] Its strategic importance lies in the unique combination of a salicylaldehyde core with vicinal fluorine atoms on the benzene ring. This specific arrangement of functional groups—a reactive aldehyde, a chelating hydroxyl group, and electron-withdrawing fluorine atoms—provides a versatile platform for synthesizing complex molecular architectures.

In the field of drug development, the incorporation of fluorine is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby improving a drug candidate's overall profile. **3,4-Difluoro-2-hydroxybenzaldehyde** serves as a key starting material for introducing these benefits, particularly in the synthesis of novel protein degraders and other targeted therapeutics.^[1] This guide provides a comprehensive overview of its commercial availability, supplier landscape, quality validation, and core applications for professionals in the field.

Physicochemical and Handling Data

A thorough understanding of the compound's properties is fundamental to its successful application and safe handling.

Property	Value	Source
CAS Number	502762-95-0	[1][2]
Molecular Formula	C ₇ H ₄ F ₂ O ₂	[1][2][3]
Molecular Weight	158.1 g/mol	[1]
Typical Purity	≥95% - 98%	[1][2]
Appearance	White to off-white or cream-colored powder/solid	[4]
Storage Conditions	2-8°C, under inert atmosphere	[2]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2][5]
Precautionary Statements	P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	[2][5]

Commercial Availability and Sourcing

3,4-Difluoro-2-hydroxybenzaldehyde is available from a range of chemical suppliers specializing in building blocks for research and development. Availability can vary from in-stock items for small quantities to backordered status for larger, bulk quantities. Researchers should inquire directly with suppliers for lead times on larger orders.

Supplier	Catalog Number (Example)	Typical Purity	Available Pack Sizes
AOBChem	21543	95%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g
CP Lab Chemicals	(Varies)	min 98%	100mg
Chemrio	41759	(Not Specified)	Inquire
Sigma-Aldrich	(Varies by partner)	98%	(Varies)
BLD Pharm	BD258104	(Not Specified)	Inquire

Note: This table is not exhaustive and is intended to provide a representative sample of suppliers. Stock levels and availability are subject to change.

Core Applications in Synthetic Chemistry

The utility of **3,4-Difluoro-2-hydroxybenzaldehyde** stems from its three reactive sites, which can be addressed with high chemo-selectivity.

- **Aldehyde Group:** This is the primary site for reactions such as Wittig olefination, aldol condensation, reductive amination, and the formation of Schiff bases (imines) and hydrazones.[6] These reactions are fundamental for elongating carbon chains and introducing nitrogen-containing functional groups.
- **Hydroxyl Group:** The phenolic hydroxyl group can be alkylated or acylated. Its position ortho to the aldehyde allows it to act as a powerful chelating group, making the molecule a precursor for salen-type ligands used in organometallic chemistry and catalysis, similar to its monofluorinated analogs.[7]
- **Difluorinated Benzene Ring:** The two fluorine atoms significantly influence the ring's electronic properties, making it more electron-deficient. This enhances the acidity of the phenolic proton and can direct ortho-lithiation or other electrophilic aromatic substitution reactions if the hydroxyl and aldehyde groups are appropriately protected.

The primary application for this building block is in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs). It is explicitly categorized as a Protein Degradator Building Block, indicating its use in constructing molecules like PROTACs (Proteolysis-Targeting Chimeras) or molecular glues, which are at the forefront of modern drug discovery.^[1]

A Self-Validating System: Quality Control and Protocol Verification

For research and drug development, the purity and structural integrity of starting materials are paramount to ensure experimental reproducibility and avoid the generation of misleading data. A prudent researcher will not solely trust the supplier's Certificate of Analysis (CoA) but will implement an independent verification workflow.

Experimental Workflow for Quality Verification

Caption: Workflow for independent quality control of **3,4-Difluoro-2-hydroxybenzaldehyde**.

Step-by-Step Methodologies

1. Proton NMR (¹H NMR) Spectroscopy

- Objective: Confirm the presence and coupling of aromatic and aldehyde protons.
- Protocol:
 - Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Acquire the spectrum on a 400 MHz or higher spectrometer.
- Expected Results:
 - A singlet for the aldehyde proton (-CHO) between δ 9.5-10.5 ppm.
 - A singlet or broad singlet for the hydroxyl proton (-OH), with its chemical shift being concentration and solvent-dependent.

- Two coupled signals in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling patterns (doublets of doublets) will be characteristic of the fluorine substitution.

2. Fluorine NMR (^{19}F NMR) Spectroscopy

- Objective: Confirm the presence and environment of the two fluorine atoms.
- Protocol:
 - Use the same sample prepared for ^1H NMR.
 - Acquire a proton-decoupled ^{19}F NMR spectrum.
- Expected Results: Two distinct signals, likely appearing as doublets due to F-F coupling, confirming the 3,4-difluoro substitution pattern.

3. High-Performance Liquid Chromatography (HPLC)

- Objective: Quantify the purity of the compound.
- Protocol:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.
 - Inject 5-10 μL onto a C18 reverse-phase column.
 - Elute with a gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid).
 - Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).
- Expected Results: A major peak corresponding to the product. The purity is calculated as the area of the main peak divided by the total area of all peaks, which should match or exceed the supplier's specification (e.g., $\geq 98\%$).

Conclusion

3,4-Difluoro-2-hydroxybenzaldehyde is a readily available and highly valuable reagent for chemists engaged in the design and synthesis of novel, high-value molecules. Its unique electronic and structural features, conferred by the difluoro-salicylaldehyde core, make it an indispensable tool in modern drug discovery and materials science. By sourcing from reputable suppliers and performing rigorous, independent quality control using standard analytical techniques, researchers can confidently integrate this building block into their synthetic workflows to accelerate innovation and ensure the reliability of their scientific outcomes.

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